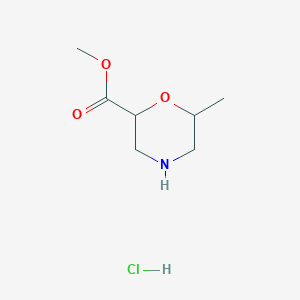Methyl 6-methylmorpholine-2-carboxylate hydrochloride
CAS No.:
Cat. No.: VC16557133
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H14ClNO3 |
|---|---|
| Molecular Weight | 195.64 g/mol |
| IUPAC Name | methyl 6-methylmorpholine-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO3.ClH/c1-5-3-8-4-6(11-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H |
| Standard InChI Key | MMUZHRYXGJOWPH-UHFFFAOYSA-N |
| Canonical SMILES | CC1CNCC(O1)C(=O)OC.Cl |
Introduction
Structural Characteristics and Stereochemical Considerations
The compound’s core structure comprises a morpholine ring—a heterocycle containing one nitrogen and one oxygen atom—with substitutions at the 2- and 6-positions. The methyl ester at position 2 introduces ester functionality, while the methyl group at position 6 confers steric and electronic effects that influence reactivity . The hydrochloride salt form enhances aqueous solubility, critical for biological assays.
Stereoisomerism
Methyl 6-methylmorpholine-2-carboxylate hydrochloride exists as four stereoisomers due to chiral centers at positions 2 and 6. Key configurations include:
-
(2R,6R) and (2S,6S): Enantiomeric pairs with distinct optical activities .
-
(2R,6S) and (2S,6R): Diastereomers differing in physical and chemical properties .
| Isomer | CAS Number | Specific Rotation (α) |
|---|---|---|
| (2R,6R) | 1820575-77-6 | Not reported |
| (2S,6S) | 1969287-69-1 | Not reported |
The stereochemistry profoundly impacts biological activity, as seen in analogous morpholine derivatives targeting enzymes with chiral binding pockets.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves methyl chloroformate and 6-methylmorpholine under basic conditions:
-
Acylation: 6-Methylmorpholine reacts with methyl chloroformate in anhydrous dichloromethane, catalyzed by triethylamine, to form the ester .
-
Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .
Reaction conditions (temperature: −10°C to 0°C, reaction time: 4–6 hours) minimize side reactions like over-alkylation.
Industrial Methods
Continuous flow reactors optimize yield (≥85%) and purity (≥95%) by ensuring precise control over reaction parameters (e.g., residence time, temperature). Post-synthesis purification employs recrystallization from ethanol/water mixtures or column chromatography .
Chemical Reactivity and Functionalization
The compound participates in three primary reaction types:
Oxidation
-
N-Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) forms the N-oxide, altering electronic properties for coordination chemistry.
-
Ester Oxidation: Strong oxidants (e.g., KMnO₄) cleave the ester to carboxylic acid, though this is less common due to competitive ring degradation.
Reduction
-
Ester to Alcohol: Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, enabling further functionalization.
-
Ring Hydrogenation: Palladium-catalyzed hydrogenation under high pressure saturates the morpholine ring, producing piperidine derivatives.
Substitution
-
Ester Aminolysis: Reaction with amines (e.g., benzylamine) replaces the methoxy group, forming amides—a step in prodrug synthesis .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄ClNO₃ |
| Molecular Weight | 195.64 g/mol |
| Melting Point | 180–185°C (decomposes) |
| Solubility | >50 mg/mL in H₂O |
| LogP (Partition Coeff.) | −1.2 (predicted) |
The low LogP value reflects high hydrophilicity, advantageous for aqueous-phase reactions .
Applications in Scientific Research
Organic Synthesis
-
Chiral Auxiliary: The (2R,6R) and (2S,6S) isomers serve as ligands in asymmetric catalysis, enabling enantioselective C–C bond formations .
-
Peptide Mimetics: Incorporation into pseudopeptides enhances metabolic stability for drug discovery.
Pharmacological Studies
-
Enzyme Inhibition: Preliminary studies suggest activity against serine proteases, though IC₅₀ values remain unquantified.
-
Antimicrobial Screening: Structural analogs exhibit moderate activity against Gram-positive bacteria (MIC: 32–64 µg/mL).
| Hazard | Precautionary Measure |
|---|---|
| Corrosive | Use nitrile gloves, eye protection |
| Irritant | Work in a fume hood |
| Hygroscopic | Store desiccated at 4°C |
Waste disposal must comply with OSHA standards for halogenated organic compounds .
Comparison with Analogous Compounds
| Compound | Key Difference | Application |
|---|---|---|
| 6,6-Dimethylmorpholine-2-carboxylate | Additional methyl at C6 | Enhanced lipophilicity |
| Morpholine-3-carboxylate | Ester at C3 | Altered hydrogen bonding |
The 6-methyl substitution optimizes steric bulk without compromising solubility, distinguishing it from bulkier analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume